

Navigating the Spectroscopic Landscape of 3-Bromocinnolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromocinnolin-4-ol

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This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for **3-Bromocinnolin-4-ol**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a centralized resource for the predicted spectroscopic characteristics, experimental protocols for its analysis, and a visualization of its synthetic utility.

Predicted ¹H and ¹³C NMR Data

While experimental spectra for **3-Bromocinnolin-4-ol** are not readily available in the public domain, computational predictions offer valuable insights into its structural features. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, providing a baseline for researchers working with this molecule. These predictions are generated based on established algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for **3-Bromocinnolin-4-ol**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-5	8.2 - 8.4	Doublet	7.5 - 8.5
H-6	7.6 - 7.8	Triplet	7.0 - 8.0
H-7	7.9 - 8.1	Triplet	7.0 - 8.0
H-8	7.7 - 7.9	Doublet	7.5 - 8.5
OH-4	11.0 - 13.0	Broad Singlet	-

Table 2: Predicted ^{13}C NMR Chemical Shifts for **3-Bromocinnolin-4-ol**

Carbon	Predicted Chemical Shift (ppm)
C-3	115 - 120
C-4	160 - 165
C-4a	140 - 145
C-5	128 - 132
C-6	125 - 129
C-7	135 - 140
C-8	120 - 125
C-8a	145 - 150

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of NMR data for **3-Bromocinnolin-4-ol** and similar heterocyclic compounds. Adherence to these procedures is crucial for obtaining high-quality, reproducible spectra.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **3-Bromocinnolin-4-ol**.

- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry NMR tube. The choice of solvent may influence the chemical shift of the hydroxyl proton.
- Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication may be employed to aid this process.
- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

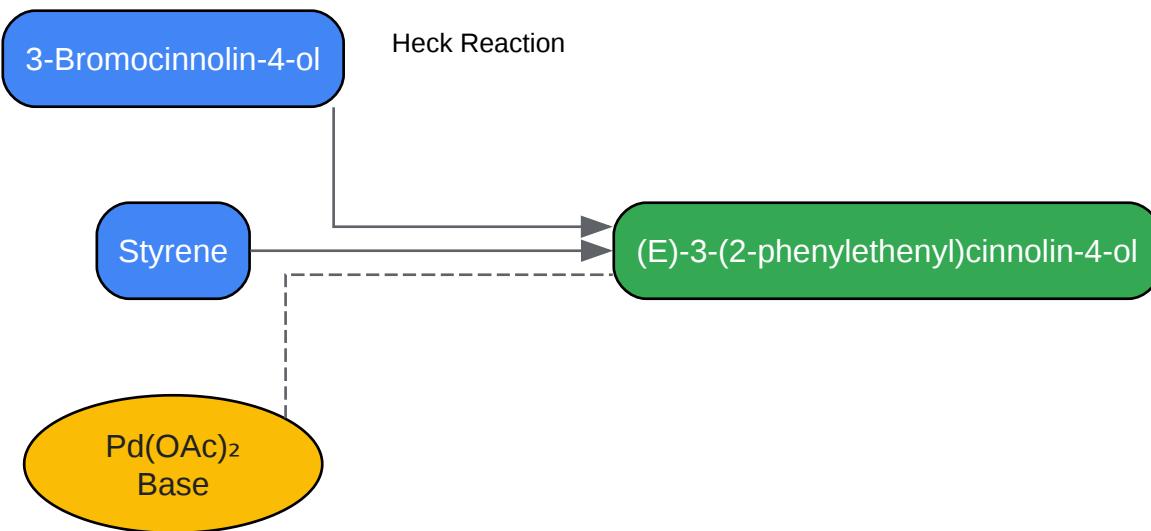
NMR Data Acquisition

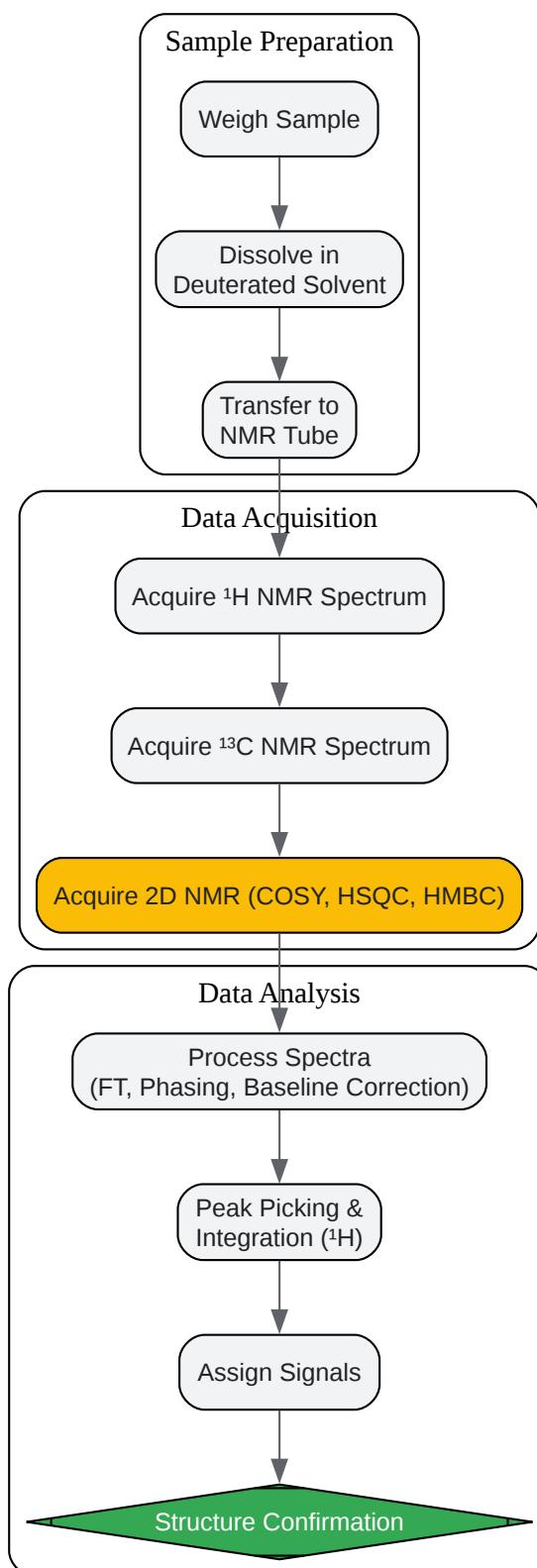
- Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Spectroscopy:
 - Pulse Sequence: A standard single-pulse experiment.
 - Spectral Width: Approximately 16 ppm, centered around 8 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Temperature: Maintain a constant temperature, typically 298 K.
- ¹³C NMR Spectroscopy:
 - Pulse Sequence: A proton-decoupled pulse sequence.
 - Spectral Width: Approximately 250 ppm, centered around 125 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .

Synthetic Pathway Visualization

3-Bromocinnolin-4-ol serves as a versatile intermediate in organic synthesis. One notable transformation is its participation in the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction. The diagram below illustrates the reaction of **3-Bromocinnolin-4-ol** with styrene to yield (E)-3-(2-phenylethenyl)cinnolin-4-ol.[\[1\]](#)



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References

- 1. 3-Bromo-4-chlorocinnoline | 80334-78-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Navigating the Spectroscopic Landscape of 3-Bromocinnolin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187659#1h-and-13c-nmr-data-for-3-bromocinnolin-4-ol>

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